molecular formula C8H16N2 B2783668 (S)-Octahydro-pyrido[1,2-a]pyrazine CAS No. 179605-63-1; 4430-75-5

(S)-Octahydro-pyrido[1,2-a]pyrazine

Cat. No.: B2783668
CAS No.: 179605-63-1; 4430-75-5
M. Wt: 140.23
InChI Key: ONHPOXROAPYCGT-QMMMGPOBSA-N
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Description

(S)-Octahydro-pyrido[1,2-a]pyrazine is a saturated bicyclic amine with the molecular formula C₈H₁₆N₂ (molecular weight: 140.23 g/mol, CAS: 179605-63-1) . It is synthesized via LiAlH₄-mediated reduction of a carbonyl intermediate, yielding a chiral (S)-configured product with 95% efficiency . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 1.1–2.9 (m, 15H)
  • ¹³C NMR (CDCl₃): δ 24.2, 25.7, 29.8 (3 × CH₂), 46.1, 52.3, 56.2–56.3, 63.0 .
  • Optical rotation: [α]²⁰_D = +4° (c = 1.4, MeOH) .

The compound’s rigid bicyclic structure and stereochemistry make it a valuable scaffold for chiral ligands and constrained peptide analogs .

Properties

IUPAC Name

(9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHPOXROAPYCGT-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCNC[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Imidazo[1,2-a]pyrazine Derivatives

Structural and Functional Differences

Property (S)-Octahydro-pyrido[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Derivatives
Core Structure Saturated bicyclic amine Aromatic fused bicyclic system
Synthesis Yield 95% 75–97% (varies by substituent)
Biological Activity Limited data (ligand applications) Anticancer (CDK9 inhibition, IC₅₀: 5–7 µM) ; Antiviral (SARS-CoV-2)
Key Modifications Chiral appendages for cyclization Substituents at C2 (phenyl, pyridin-4-yl)

Discussion : Imidazo[1,2-a]pyrazines exhibit broader therapeutic relevance due to their aromaticity, enabling π-π interactions in kinase binding pockets (e.g., hydrogen bonding with Cys106 in CDK9) . In contrast, the saturated (S)-octahydro analog’s rigidity favors receptor-specific ligand design .

Comparison with Tetrahydroimidazo[1,2-a]pyrazine Derivatives

Property This compound Tetrahydroimidazo[1,2-a]pyrazine (BIM-46174)
Ring Saturation Fully saturated Partially unsaturated (5,6,7,8-tetrahydro)
Biological Target C1-C20 receptors Gaq-protein inhibition (IC₅₀: nM range)
Cell Permeability Moderate (logP ~1.8 inferred) High (cell-permeable heterocyclic dipeptide)

Discussion : Tetrahydroimidazo derivatives like BIM-46174 exploit partial unsaturation for improved membrane permeability, whereas the fully saturated (S)-octahydro analog’s applications remain focused on chiral ligand synthesis .

Comparison with Pyrrolo[1,2-a]pyrazine Derivatives

Property This compound Octahydropyrrolo[1,2-a]pyrazine
Ring System Pyrido-pyrazine (6-membered pyridine ring) Pyrrolo-pyrazine (5-membered pyrrole ring)
Molecular Formula C₈H₁₆N₂ C₇H₁₄N₂
Applications Ligands, peptide mimics Structural studies, self-assembly systems

Discussion : The pyrrolo analog’s smaller ring system reduces steric hindrance, favoring supramolecular assembly , while the pyrido analog’s larger ring enhances stereochemical control in catalysis .

Comparison with Methyl-Substituted Analogs

Property This compound 4-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
Substituent None Methyl group at C4
Lipophilicity (XLogP3) ~1.4 (estimated) 1.0
Synthesis Complexity Moderate High (additional methylation step)

Comparison with Other Bicyclic Heterocycles

Compound Core Structure Key Feature Potency (MIC)
Imidazo[1,2-a]pyridine 6-membered pyridine ring No additional nitrogen 1–2 µM (vs. 5–9 µM for others)
This compound Saturated pyrido-pyrazine Stereochemical rigidity N/A

Discussion : Imidazo[1,2-a]pyridines lacking additional nitrogens show superior antimicrobial potency, highlighting the trade-off between nitrogen content and activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-Octahydro-pyrido[1,2-a]pyrazine, and how do reaction conditions influence yield?

  • Answer : The compound is synthesized via multicomponent reactions (MCRs) involving cyclic enamineones, aromatic aldehydes, and 1,3-dicarbonyl compounds. Optimal conditions include room-temperature catalysis with iodine (5 mol%) in ethanol, achieving yields >85% . For chiral derivatives, iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts is employed, requiring cesium carbonate as an additive to suppress racemization (up to 95% ee) . Reaction parameters like solvent polarity (DMSO vs. toluene) and temperature significantly affect regioselectivity and purity .

Q. How is the stereochemistry of this compound validated?

  • Answer : X-ray crystallography is the gold standard for confirming stereochemistry, as demonstrated in hybrid structures like benzo[d]imidazole-pyrrolo[1,2-a]pyrazine derivatives . Complementary methods include 1^1H NMR coupling constants (e.g., ortho-proton coupling at 5.0 Hz) and chiral HPLC to assess enantiomeric excess .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Answer : Key techniques include:

  • 1^1H/13^{13}C NMR : Identifies substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) and ring saturation .
  • HRMS (ESI-QTOF) : Validates molecular weight (e.g., [M + Na]+^+ at m/z 324.0912) .
  • IR Spectroscopy : Detects C=N stretches (~1546 cm1^{-1}) in fused heterocycles .

Advanced Research Questions

Q. How do structural modifications at the 6-methyl position impact biological activity?

  • Answer : The 6-methyl group enhances metabolic stability and binding affinity to biological targets. For example, bromination at position 5 in imidazo[1,2-a]pyrazine derivatives increases antimicrobial activity against Staphylococcus aureus (MIC: 2–4 µg/mL) . Substitutions with electron-withdrawing groups (e.g., methanesulfonyl) improve selectivity for kinase inhibition by modulating steric and electronic interactions .

Q. What strategies resolve contradictions in enantioselective synthesis yields reported across studies?

  • Answer : Discrepancies arise from catalyst choice and reaction pH. Iridium catalysts with cesium carbonate achieve higher enantiomeric excess (95% ee) compared to palladium-based systems (<80% ee) due to reduced racemization . pH-controlled conditions (neutral to slightly basic) minimize side reactions in MCRs, as acidic conditions degrade tert-butyl isocyanide intermediates .

Q. What mechanistic insights explain the antioxidant activity of this compound derivatives?

  • Answer : The fused heterocyclic core scavenges free radicals via electron donation from nitrogen lone pairs. Substituted derivatives (e.g., 8-methoxy variants) show enhanced radical neutralization (IC50_{50}: 12 µM in DPPH assays) by stabilizing radical intermediates through resonance . Structure-activity relationships (SARs) indicate that electron-donating groups at position 8 correlate with improved antioxidant efficacy .

Q. How can computational methods predict the reactivity of this compound in electrophilic substitutions?

  • Answer : Density functional theory (DFT) calculates electron densities to identify reactive sites. Position 3 is most reactive for electrophilic attack (e.g., bromination), while nucleophilic substitutions favor positions 5 and 8. These predictions align with experimental data on regioselective halogenation . Molecular docking further predicts binding modes to enzymes like PI3Kγ, guiding rational design .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing biological activity data with high variability?

  • Answer : Use multivariate analysis (e.g., PCA) to deconvolute variables like substituent polarity and steric effects. Dose-response curves for IC50_{50} values should employ nonlinear regression (Hill equation) to account for cooperative binding . Outliers in antimicrobial assays may arise from batch-dependent impurities, necessitating LC-MS purity verification (>95%) .

Q. How to optimize reaction scalability while maintaining enantiopurity?

  • Answer : Continuous-flow reactors improve scalability of iridium-catalyzed hydrogenation by enhancing gas-liquid mixing and reducing catalyst loading (1–2 mol%). In-line FTIR monitors reaction progress, while chiral stationary phase (CSP) chromatography ensures enantiopurity ≥98% .

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